GP531

描述

属性

IUPAC Name |

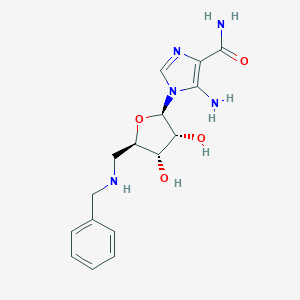

5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4/c17-14-11(15(18)24)20-8-21(14)16-13(23)12(22)10(25-16)7-19-6-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,19,22-23H,6-7,17H2,(H2,18,24)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECUGLHMNZTZQB-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=C3N)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931415 | |

| Record name | 5-Amino-1-[5-(benzylamino)-5-deoxypentofuranosyl]-1H-imidazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142344-87-4 | |

| Record name | GP 531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142344874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-[5-(benzylamino)-5-deoxypentofuranosyl]-1H-imidazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GP-531 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK37HM0CDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GP531: A Deep Dive into its Mechanism of Action for Cardiovascular Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

GP531 is a novel, second-generation adenosine regulating agent (ARA) under development by ViCardia Therapeutics for the treatment of heart failure.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical and clinical data. The document details the signaling pathways involved, summarizes quantitative findings, and outlines key experimental protocols to inform further research and development in the field of cardiovascular therapeutics.

Core Mechanism of Action: AMPK Activation

The primary mechanism of action of this compound is the activation of 5' adenosine monophosphate-activated protein kinase (AMPK), a critical cellular energy sensor.[1] this compound is an analog of acadesine (also known as AICA-riboside), which upon cellular uptake, is converted to AICA-ribotide (ZMP), a potent activator of AMPK. By mimicking adenosine monophosphate (AMP), ZMP allosterically activates AMPK without altering the cellular AMP:ATP ratio.

Activated AMPK orchestrates a metabolic shift within cardiomyocytes from anabolic, energy-consuming processes to catabolic, energy-producing pathways. This results in:

-

Enhanced Glucose and Fatty Acid Uptake: AMPK activation stimulates the translocation of glucose transporters (GLUTs) to the cell surface and increases the activity of enzymes involved in fatty acid oxidation, providing more fuel for mitochondrial respiration.[1]

-

Increased Mitochondrial Energy Output: By boosting substrate availability and mitochondrial function, this compound enhances the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This is particularly crucial in the context of heart failure, where myocardial energy starvation is a key pathophysiological feature.

-

Improved Cardiac Mechanical Function: The restoration of cellular energetics leads to an improvement in the contractile function of the heart muscle.[1]

In addition to direct AMPK activation, this compound also indirectly augments the levels of endogenous adenosine during periods of cellular stress, such as myocardial ischemia.[1] Endogenous adenosine is a retaliatory metabolite with potent cardioprotective effects, including the inhibition of inflammation, apoptosis, and necrosis.[1]

Signaling Pathways

The signaling cascade initiated by this compound converges on the activation of AMPK and its downstream targets.

Quantitative Data from Preclinical Studies

This compound has demonstrated significant efficacy in preclinical models of heart failure and ischemia/reperfusion injury.

Table 1: Effects of this compound in a Canine Model of Chronic Advanced Heart Failure

| Parameter | Treatment Group | Outcome |

| Left Ventricular Ejection Fraction | This compound (3-300 mcg/kg/min IV) | Significant Increase |

| LV End-Diastolic Pressure | This compound (3-300 mcg/kg/min IV) | Significant Decrease |

| LV End-Diastolic Volume | This compound (3-300 mcg/kg/min IV) | Significant Decrease |

| LV End-Systolic Volume | This compound (3-300 mcg/kg/min IV) | Significant Decrease |

| Heart Rate | This compound (up to 300 mcg/kg/min IV) | No significant change |

| Blood Pressure | This compound (up to 300 mcg/kg/min IV) | No significant change |

| Ventricular Arrhythmias | This compound (up to 300 mcg/kg/min IV) | No de-novo arrhythmias |

Data from a study in dogs with chronic advanced heart failure.[2]

Table 2: Effects of this compound in a Rabbit Model of Ischemia/Reperfusion Injury

| Parameter | Low-Dose this compound (700 µg/kg + 10 µg/kg/min) | High-Dose this compound (2100 µg/kg + 30 µg/kg/min) |

| Infarct Size Reduction (vs. Vehicle) | 34% (p < 0.01) | 22% (p = NS) |

| No-Reflow Zone Reduction (vs. Vehicle) | 31% (p < 0.05) | 16% (p = NS) |

| Hemodynamics (Heart Rate, Blood Pressure) | No significant effect | No significant effect |

| Regional Myocardial Blood Flow | No significant effect | No significant effect |

Data from a study in rabbits subjected to 30 minutes of coronary occlusion followed by 3 hours of reperfusion.

Experimental Protocols

Canine Model of Chronic Advanced Heart Failure

A press release from PeriCor Therapeutics described a study conducted at the Henry Ford Health System.[2] While the full detailed protocol is not publicly available, the key elements involved:

-

Animal Model: Dogs with chronic advanced heart failure.

-

Intervention: Acute intravenous infusion of this compound at doses ranging from 3 mcg/kg/min to 300 mcg/kg/min, compared to a placebo infusion.[2]

-

Key Assessments: Measurement of left ventricular (LV) systolic function, including ejection fraction, LV end-diastolic pressure, end-diastolic volume, and end-systolic volume.[2] Hemodynamic monitoring for heart rate and blood pressure, and surveillance for ventricular arrhythmias were also performed.[2]

Rabbit Model of Ischemia/Reperfusion Injury

A detailed protocol for this model is not available in the public domain. Based on similar studies, a likely workflow would be:

-

Animal Model: Rabbits.

-

Surgical Procedure: Anesthetized rabbits undergo a thoracotomy to expose the heart. A coronary artery is occluded for a defined period (e.g., 30 minutes) to induce ischemia, followed by removal of the occlusion to allow for reperfusion (e.g., 3 hours).

-

Intervention: this compound or a vehicle control is administered as a loading dose followed by a continuous infusion, starting before the onset of ischemia and continuing throughout the reperfusion period.

-

Endpoint Analysis: At the end of the reperfusion period, the hearts are excised. The area at risk of infarction is delineated, and the extent of necrosis (infarct size) is measured, typically using tetrazolium staining. The no-reflow zone can be assessed using fluorescent microspheres or dyes.

Clinical Development

This compound has completed Phase I clinical trials and a pilot Phase II trial.[3]

-

Phase I Trials: Three separate Phase I trials in a total of 84 healthy volunteers have been completed. These studies reportedly demonstrated an excellent safety and tolerability profile for this compound.[3] Specific quantitative data on adverse events from these trials are not publicly available.

-

Pilot Phase II Trial: A pilot Phase II clinical trial was completed in 18 patients with ischemic heart failure.[3] Publicly available information indicates that this trial yielded "strong clinical results supporting further research."[3] However, specific quantitative efficacy data, such as changes in ejection fraction or other clinical endpoints, have not been released in the public domain.

This compound is currently under clinical development by ViCardia Therapeutics and is in Phase II for congestive heart failure.[1]

Conclusion

This compound represents a promising therapeutic approach for heart failure, targeting the fundamental issue of myocardial energy deficiency through the activation of the AMPK signaling pathway. Preclinical studies have provided robust evidence of its cardioprotective and function-enhancing effects. While detailed quantitative results from early-phase clinical trials are not yet publicly available, the reported positive safety and preliminary efficacy signals support the continued development of this compound as a potential novel treatment for patients with heart failure. Further data from ongoing and future clinical trials will be crucial to fully elucidate its clinical utility.

References

- 1. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]

- 2. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]

- 3. vicardia.com [vicardia.com]

GP531: An Adenosine Regulating Agent for Cardioprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GP531 is a second-generation adenosine regulating agent (ARA) that has shown significant promise in preclinical models of myocardial ischemia and heart failure.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an adenosine regulating agent and an AMP-activated protein kinase (AMPK) activator.[1] We will delve into the available quantitative data from key preclinical studies, present detailed experimental protocols, and visualize the proposed signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction to this compound

This compound is a potent, long-lasting, second-generation adenosine regulating agent developed by ViCardia Therapeutics for the treatment of mitochondrial dysfunction leading to chronic and acute heart failure.[1] Unlike direct adenosine receptor agonists, which can cause systemic side effects, this compound is pharmacologically silent under normal physiological conditions.[2] Its therapeutic effects are localized to tissues undergoing cellular stress, such as ischemia, where it amplifies the body's natural protective response by increasing the local concentration of endogenous adenosine.[2][3] this compound is an analogue of Acadesine, a first-generation ARA.[4]

Mechanism of Action

This compound exerts its cardioprotective effects through a dual mechanism of action: regulation of endogenous adenosine and activation of AMP-activated protein kinase (AMPK).

Adenosine Regulation

During cellular stress, such as myocardial ischemia, there is a rapid breakdown of adenosine triphosphate (ATP), leading to an accumulation of adenosine monophosphate (AMP).[1] This triggers an increase in the localized production of endogenous adenosine, a nucleoside that plays a critical role in cellular protection.[1][5] Adenosine acts as a "retaliatory metabolite," helping to counterbalance the injurious effects of ATP depletion.[1]

This compound is believed to enhance the levels of endogenous adenosine specifically in these stressed tissues.[6] The proposed mechanism, based on its relationship to Acadesine, involves the enzyme adenosine kinase. Acadesine is converted to AICA-ribotide (ZMP) by adenosine kinase, the same enzyme that phosphorylates adenosine to AMP.[4] By acting as a substrate for adenosine kinase, this compound may competitively inhibit the phosphorylation of adenosine, thereby increasing its local concentration.

AMPK Activation

This compound is also a direct activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][4] Activation of AMPK in the heart has several beneficial downstream effects that contribute to cardioprotection:

-

Stimulation of Glucose and Fatty Acid Uptake: AMPK activation enhances the uptake and utilization of glucose and fatty acids, providing the heart with much-needed energy substrates during times of stress.[1]

-

Enhanced Mitochondrial Function: this compound improves the energy output (ATP) of mitochondria, the powerhouses of the cell.[1][4]

-

Regulation of Mitochondrial Biogenesis: AMPK plays a role in regulating the formation of new mitochondria, a process that is often impaired in heart failure.[4]

The interplay between adenosine regulation and AMPK activation creates a synergistic effect, protecting the myocardium from injury and improving cardiac function.

Signaling Pathways

The cardioprotective effects of this compound are mediated by complex signaling pathways. Below are diagrams illustrating the proposed mechanisms.

Quantitative Data from Preclinical Studies

This compound has been evaluated in several preclinical models of myocardial ischemia and heart failure. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Infarct Size and No-Reflow in a Rabbit Model of Ischemia/Reperfusion[2][3][7]

| Treatment Group | Dose | Infarct Size (% of Risk Zone) | Reduction in Infarct Size vs. Vehicle | No-Reflow Zone (% of Risk Zone) | Reduction in No-Reflow Zone vs. Vehicle |

| Vehicle | N/A | 0.50 ± 0.04 | N/A | 0.36 ± 0.04 | N/A |

| Low-Dose this compound | 700 µg/kg loading dose + 10 µg/kg/min infusion | 0.33 ± 0.04 | 34% | 0.25 ± 0.03** | 31% |

| High-Dose this compound | 2100 µg/kg loading dose + 30 µg/kg/min infusion | 0.39 ± 0.04 | 22% (NS) | 0.30 ± 0.04 | 16% (NS) |

| p < 0.01 vs. vehicle; *p < 0.05 vs. vehicle; NS = Not Significant |

Table 2: Effects of this compound on Left Ventricular Function in a Canine Model of Advanced Chronic Heart Failure[8]

| Parameter | Baseline | After 6h this compound Infusion (10 µg/kg/min) | p-value |

| LV Ejection Fraction (%) | 27 ± 1 | 34 ± 1 | < 0.05 |

| LV End-Diastolic Pressure (mmHg) | Significantly Decreased | - | < 0.05 |

| LV End-Diastolic Volume (mL) | Significantly Decreased | - | < 0.05 |

| LV End-Systolic Volume (mL) | Significantly Decreased | - | < 0.05 |

| Heart Rate | No significant change | - | NS |

| Mean Aortic Pressure | No significant change | - | NS |

| Values are presented as mean ± SEM. |

Experimental Protocols

This section provides an overview of the methodologies used in the key preclinical studies of this compound.

Rabbit Model of Myocardial Ischemia/Reperfusion[2]

-

Animal Model: New Zealand White rabbits.

-

Anesthesia: Anesthesia is induced and maintained throughout the experiment.

-

Surgical Procedure:

-

A thoracotomy is performed to expose the heart.

-

A major branch of the left coronary artery is identified and a snare occluder is placed around it.

-

-

Ischemia/Reperfusion Protocol:

-

The coronary artery is occluded for 30 minutes to induce ischemia.

-

The snare is released to allow for 3 hours of reperfusion.

-

-

Drug Administration: this compound or vehicle is administered as a loading dose followed by a continuous infusion, starting 12 minutes before coronary occlusion and continuing throughout reperfusion.

-

Endpoint Analysis:

-

Risk Zone Delineation: The area at risk of infarction is determined by injecting a blue dye.

-

Infarct Size Measurement: The heart is sliced and stained with triphenyl tetrazolium chloride (TTC) to differentiate viable (red) from necrotic (pale) tissue.

-

No-Reflow Zone Assessment: The no-reflow phenomenon is assessed using thioflavin S staining.

-

Regional Myocardial Blood Flow (RMBF): RMBF is measured using radioactive microspheres.

-

References

- 1. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]

- 2. vicardia.com [vicardia.com]

- 3. Acadesine: the prototype adenosine regulating agent for reducing myocardial ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. [Regional myocardial blood flow measurement with radioactive microspheres in dogs with myocardial ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acadesine, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]

GP531 and the AMPK Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GP531 is a second-generation adenosine-regulating agent and a potent activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Developed by ViCardia Therapeutics, this compound is an analogue of Acadesine (AICAR) and is currently in clinical development for the treatment of heart failure.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the AMPK signaling pathway. It includes a summary of available preclinical data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a promising therapeutic agent for cardiovascular diseases, particularly heart failure.[2] Its primary mechanism of action is the activation of AMPK, a serine/threonine kinase that acts as a master sensor of cellular energy status.[3][4] By activating AMPK, this compound stimulates downstream pathways that enhance cellular energy production and utilization, which is particularly beneficial in the context of the failing heart where energy metabolism is often impaired.[3][5] As a second-generation adenosine-regulating agent, this compound not only directly activates AMPK but is also thought to augment the local concentrations of endogenous adenosine during periods of cellular stress, such as ischemia, further contributing to its cardioprotective effects.[3][6]

The AMPK Activation Pathway

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[4] It is activated under conditions of low cellular energy, signified by an increased AMP:ATP ratio. The binding of AMP to the γ subunit induces a conformational change that promotes the phosphorylation of threonine 172 on the α subunit by upstream kinases, most notably liver kinase B1 (LKB1).[7] This phosphorylation event leads to a significant increase in AMPK activity.[7]

Activated AMPK works to restore cellular energy balance by:

-

Stimulating catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation.[4][7]

-

Inhibiting anabolic pathways that consume ATP, including protein and lipid synthesis.[4]

Mechanism of Action of this compound

This compound, being an analogue of Acadesine (AICAR), is believed to exert its effects through a similar mechanism.[3] Once inside the cell, Acadesine is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which is an AMP analogue.[8] ZMP allosterically activates AMPK, mimicking the effect of AMP but without altering the cellular AMP:ATP ratio.[8] It is presumed that this compound acts in a similar manner, leading to the activation of AMPK and its downstream effects.

The activation of AMPK by this compound is expected to lead to:

-

Increased Glucose Uptake: Activated AMPK promotes the translocation of glucose transporters (GLUT1 and GLUT4) to the cell membrane, facilitating increased glucose uptake into cardiomyocytes.[9]

-

Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes the uptake and oxidation of fatty acids in the mitochondria.[4]

-

Improved Mitochondrial Function: By providing more substrate for oxidative phosphorylation, this compound is proposed to enhance the energy output (ATP production) of mitochondria.[3]

Signaling Pathway Diagram

Caption: this compound activates the AMPK signaling pathway.

Quantitative Data

Table 1: In Vitro Activity of Acadesine (AICAR)

| Parameter | Cell Type | Value | Reference |

| EC50 for AMPK Activation | Isolated Hepatocytes | ~500 µM | [10] |

| EC50 for Apoptosis Induction | B-CLL cells | 380 µM | [8] |

Table 2: In Vivo Preclinical Data for this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Rabbit Model of Ischemia/Reperfusion | Low Dose: 700 µg/kg loading dose + 10 µg/kg/min infusion | - 34% reduction in infarct size- 31% reduction in the no-reflow zone | [11] |

| High Dose: 2100 µg/kg loading dose + 30 µg/kg/min infusion | - 22% reduction in infarct size- 16% reduction in the no-reflow zone | [11] | |

| Dog Model of Chronic Heart Failure | 10 µg/kg/min intravenous infusion for 6 hours | - Significant increase in Left Ventricular Ejection Fraction (LVEF) from 27% to 34%- Significant decrease in LV end-diastolic pressure, end-diastolic volume, and end-systolic volume | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and the AMPK activation pathway. These are synthesized from established protocols and can be adapted for specific research needs.

In Vitro AMPK Kinase Activity Assay

This protocol describes a non-radioactive, in vitro kinase assay to determine the direct effect of a compound on AMPK activity.

Experimental Workflow:

Caption: Workflow for an in vitro AMPK kinase activity assay.

Materials:

-

Recombinant human AMPK heterotrimer (α1/β1/γ1)

-

SAMS peptide (HMRSAMSGLHLVKRR) as a synthetic substrate

-

Adenosine Triphosphate (ATP)

-

This compound

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the recombinant AMPK enzyme and the SAMS peptide substrate to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Terminate the reaction and measure the amount of ADP produced (or phosphorylated substrate) using a suitable detection method as per the manufacturer's instructions.

-

Calculate the percentage of AMPK activation relative to the vehicle control for each this compound concentration and determine the EC50 value.

Quantification of ACC Phosphorylation in Cardiomyocytes

This protocol outlines the use of Western blotting to quantify the phosphorylation of ACC at its AMPK-specific site (Ser79) in response to this compound treatment in cultured cardiomyocytes.

Procedure:

-

Culture cardiomyocytes (e.g., primary neonatal rat ventricular myocytes or a relevant cell line) to near confluence.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for phosphorylated ACC (Ser79).

-

Subsequently, probe the membrane with a primary antibody for total ACC as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated ACC signal to the total ACC signal.

Myocardial Glucose Uptake Assay

This protocol describes a method to measure glucose uptake in cultured cardiomyocytes using the fluorescent glucose analog 2-NBDG.[12][13][14][15][16]

Procedure:

-

Seed cardiomyocytes in a multi-well plate and culture until they form a confluent monolayer.

-

Wash the cells with glucose-free media and incubate for a short period to deplete intracellular glucose.

-

Treat the cells with different concentrations of this compound or a vehicle control in glucose-free media.

-

Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate for 20-30 minutes at 37°C.[12]

-

Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Measure the fluorescence of the intracellular 2-NBDG using a fluorescence plate reader or a flow cytometer.

-

Normalize the fluorescence signal to the protein content of each well.

Fatty Acid Oxidation Assay in Isolated Cardiomyocytes

This protocol details a radiometric assay to measure the rate of fatty acid oxidation in isolated cardiomyocytes.[17][18][19][20][21][22]

Materials:

-

Isolated cardiomyocytes

-

[¹⁴C]-labeled long-chain fatty acid (e.g., palmitate)

-

Fatty acid-free bovine serum albumin (BSA)

-

L-carnitine

-

Assay buffer

Procedure:

-

Prepare a solution of [¹⁴C]-palmitate complexed to BSA.

-

Incubate isolated cardiomyocytes with the [¹⁴C]-palmitate-BSA complex in the presence of varying concentrations of this compound or vehicle control.

-

After the incubation period, separate the cells from the medium.

-

Measure the amount of ¹⁴CO₂ produced (trapped in a suitable absorbent) and the amount of ¹⁴C incorporated into acid-soluble metabolites.

-

The rate of fatty acid oxidation is calculated based on the amount of radioactivity recovered in these fractions.

Conclusion

This compound is a promising therapeutic candidate for heart failure that functions through the activation of the AMPK signaling pathway. Its mechanism of action, analogous to that of Acadesine, involves stimulating cellular energy production through increased glucose uptake and fatty acid oxidation. The available preclinical data in animal models of cardiac dysfunction supports its potential clinical utility. Further research is warranted to fully elucidate the quantitative aspects of its interaction with AMPK and to translate these promising preclinical findings into effective clinical outcomes for patients with heart failure.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]

- 3. ViCardia this compound Potent, Long-Lasting, Infusion Therapy [medical-xprt.com]

- 4. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vicardia.com [vicardia.com]

- 6. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]

- 7. Adenosine Monophosphate-Activated Protein Kinase (AMPK) as a New Target for Antidiabetic Drugs: A Review on Metabolic, Pharmacological and Chemical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. assaygenie.com [assaygenie.com]

- 14. researchgate.net [researchgate.net]

- 15. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

- 17. sec.gov [sec.gov]

- 18. Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fatty Acid Oxidation in Cardiac and Skeletal Muscle Mitochondria is Unaffected by Deletion of CD36 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cardioprotective Potential of GP531: A Technical Guide to its Cellular Effects in Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

GP531 is a second-generation adenosine regulating agent (ARA) and a potent activator of AMP-activated protein kinase (AMPK) currently under investigation for the treatment of heart failure.[1][2] This technical guide provides an in-depth overview of the cellular effects of this compound in cardiomyocytes, focusing on its mechanism of action, quantitative effects on cellular processes, and the experimental protocols used to elucidate these effects. While direct in vitro data on this compound is emerging, much of our understanding is also informed by studies of its close analog, Acadesine (AICAR). This document will clearly distinguish between data directly from this compound studies and those inferred from its analog.

Mechanism of Action: A Dual Approach to Cardioprotection

This compound exerts its cardioprotective effects through a dual mechanism of action centered around the modulation of cellular energy homeostasis, particularly under conditions of stress such as ischemia.[1][2]

-

Adenosine Regulation: During cellular stress, such as myocardial ischemia, there is a net breakdown of adenosine triphosphate (ATP). This compound amplifies the localized release of endogenous adenosine in these stressed tissues.[1] Adenosine, in turn, acts as a "retaliatory metabolite," binding to its receptors on cardiomyocytes to initiate a cascade of protective signaling events. This localized action is a key advantage, avoiding the systemic side effects associated with direct adenosine administration.

-

AMPK Activation: this compound directly activates AMP-activated protein kinase (AMPK), a critical energy sensor in cardiomyocytes.[2] Activation of AMPK shifts the cell's metabolic profile towards energy production and conservation. This includes stimulating glucose and fatty acid uptake and oxidation, enhancing mitochondrial biogenesis, and inhibiting energy-consuming anabolic processes.[3][4][5]

The synergistic action of increased local adenosine and direct AMPK activation provides a powerful defense against the cellular damage induced by ischemia and reperfusion.

Quantitative Data on the Effects of this compound and its Analog Acadesine

The following tables summarize the key quantitative findings from preclinical studies on this compound and its analog, Acadesine.

Table 1: In Vivo Effects of this compound in a Rabbit Model of Ischemia/Reperfusion

This study involved a 30-minute coronary occlusion followed by 3 hours of reperfusion.

| Parameter | Vehicle Control | Low-Dose this compound (700 µg/kg + 10 µg/kg/min) | High-Dose this compound (2100 µg/kg + 30 µg/kg/min) | Reference |

| Infarct Size (% of risk zone) | 0.50 ± 0.4 | 0.33 ± 0.4 (34% reduction, P < .01) | 0.41 ± 0.4 (18% reduction, NS) | |

| No-Reflow Zone (% of risk zone) | 0.36 ± 0.4 | 0.25 ± 0.3 (31% reduction, P < .05) | 0.30 ± 0.4 (17% reduction, NS) |

NS = Not Significant

Table 2: In Vitro Effects of Acadesine (this compound Analog) on Cardiomyocytes

These studies utilized isolated cardiomyocyte models to investigate the direct cellular effects of Acadesine.

| Experimental Model | Treatment | Key Finding | Reference |

| Isolated adult rat ventricular myocytes | 10 min simulated ischemia/reperfusion | >75% of control cells developed hypercontracture. | [6] |

| 50 µM Acadesine pretreatment | Up to 90% of myocytes maintained normal morphology and contractility. | [6] | |

| Isolated, perfused rat heart | Global hypothermic ischemia and reperfusion | Post-ischemic aortic flow recovery: 15.4 ± 2.8 ml/min (control). | |

| 20 µM Acadesine in cardioplegia | Post-ischemic aortic flow recovery: 29.5 ± 3.8 ml/min. |

Experimental Protocols

The following section details a representative experimental protocol for assessing the cardioprotective effects of a compound like this compound using an in vitro model of simulated ischemia/reperfusion in isolated adult rat cardiomyocytes. This protocol is based on methodologies described in the literature for Acadesine.[6]

Isolation of Adult Rat Ventricular Myocytes

-

Anesthesia and Heart Excision: Adult Sprague-Dawley rats are anesthetized with sodium pentobarbital (50 mg/kg, intraperitoneally). The heart is rapidly excised and placed in ice-cold calcium-free buffer.

-

Langendorff Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is perfused with a calcium-free buffer containing collagenase type II to digest the extracellular matrix.

-

Cell Dissociation and Purification: The ventricles are minced and gently agitated to release individual cardiomyocytes. The cell suspension is then filtered and subjected to a series of washes and calcium reintroduction steps to enrich for viable, rod-shaped myocytes.

Simulated Ischemia/Reperfusion Protocol

-

Baseline Conditions: Isolated cardiomyocytes are plated on laminin-coated dishes and allowed to stabilize in a normoxic buffer.

-

Pre-treatment: Cells are pre-treated with either vehicle or this compound at various concentrations for a specified period (e.g., 15 minutes).

-

Simulated Ischemia (SI): The normoxic buffer is replaced with a "ischemic" buffer (typically low pH, high potassium, and substrate-free) and cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined duration (e.g., 30-60 minutes).

-

Reperfusion: The ischemic buffer is replaced with a normoxic "reperfusion" buffer, and cells are returned to a normoxic incubator for a specified time (e.g., 60-120 minutes).

Assessment of Cellular Effects

-

Cell Viability: Assessed by trypan blue exclusion or measurement of lactate dehydrogenase (LDH) release into the supernatant.

-

Metabolic Assays:

-

Glucose Uptake: Measured using radiolabeled 2-deoxyglucose.

-

Fatty Acid Oxidation: Measured by the rate of conversion of radiolabeled palmitate to CO2.

-

ATP Levels: Quantified using a luciferin/luciferase-based assay.

-

-

AMPK Activation: Determined by Western blotting for the phosphorylated form of AMPK and its downstream targets (e.g., ACC).

-

Calcium Handling: Intracellular calcium transients are measured using fluorescent indicators such as Fura-2 or Fluo-4.

-

Electrophysiology: Action potentials and ion channel currents are recorded using the patch-clamp technique.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for heart failure through its unique dual mechanism of enhancing local adenosine signaling and directly activating the master metabolic regulator, AMPK. Preclinical in vivo data with this compound demonstrates significant cardioprotection in the context of ischemia/reperfusion injury. While direct cellular data for this compound is still emerging, extensive research on its analog, Acadesine, strongly supports its proposed cellular effects in cardiomyocytes, including improved metabolic function and enhanced survival under stress.

Future research should focus on generating comprehensive in vitro data specifically for this compound to confirm and extend the findings from Acadesine studies. Key areas of investigation should include detailed dose-response analyses of AMPK activation, in-depth characterization of its effects on cardiomyocyte electrophysiology and calcium handling, and elucidation of its impact on mitochondrial biogenesis and function. Such studies will be crucial for the continued clinical development of this compound as a novel therapy for heart failure.

References

- 1. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]

- 2. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Activation of AMPK Promotes Maturation of Cardiomyocytes Derived From Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPK activator-treated human cardiac spheres enhance maturation and enable pathological modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acadesine improves tolerance to ischemic injury in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GP531 in Mitochondrial Bioenergetics: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GP531 is a novel therapeutic agent currently under investigation for the treatment of heart failure, with a primary mechanism of action centered on the enhancement of mitochondrial bioenergetics. This document provides a comprehensive overview of the core scientific principles underlying this compound's function, its impact on cellular energy metabolism, and the experimental evidence supporting its development. This compound acts as a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. By stimulating AMPK, this compound orchestrates a multi-faceted response to improve mitochondrial function, including the promotion of glucose and fatty acid uptake, enhancement of ATP synthesis, and stimulation of mitochondrial biogenesis. This whitepaper consolidates the available preclinical and clinical data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways involved.

Introduction: The Mitochondrial Engine of the Heart and the Role of this compound

The heart has an immense and continuous energy demand, met predominantly by mitochondrial oxidative phosphorylation. In heart failure, a common final pathway for many cardiovascular diseases, myocardial energy metabolism is significantly impaired. This "energy starvation" is characterized by diminished mitochondrial ATP production, increased oxidative stress, and a progressive loss of viable cardiomyocytes. Mitochondrial dysfunction is therefore a critical therapeutic target in heart failure.

This compound emerges as a promising therapeutic candidate that directly addresses this bioenergetic deficit. It is a second-generation adenosine regulating agent (ARA) and a direct activator of AMPK.[1][2] Its dual mechanism of action aims to restore cellular energy balance and protect the myocardium from further damage.

Mechanism of Action: A Dual Approach to Enhancing Mitochondrial Function

The primary molecular target of this compound is AMP-activated protein kinase (AMPK).[3][4] AMPK acts as a cellular energy sensor; it is activated when the intracellular AMP:ATP ratio rises, a hallmark of energy stress. Once activated, AMPK initiates a cascade of events to restore energy balance.

This compound also functions as an adenosine regulating agent, augmenting the localized release of endogenous adenosine during periods of cellular stress, such as ischemia.[5] Endogenous adenosine is a retaliatory metabolite that provides a natural defense against myocardial injury by targeting multiple pathways of cellular stress.[1]

Direct AMPK Activation

This compound directly activates AMPK, leading to a series of downstream effects that enhance mitochondrial bioenergetics:[1][4]

-

Increased Glucose and Fatty Acid Uptake: Activated AMPK promotes the translocation of glucose transporters (e.g., GLUT4) to the cell surface and stimulates fatty acid oxidation, providing the necessary fuel for mitochondrial respiration.[1]

-

Enhanced ATP Production: By stimulating catabolic pathways and inhibiting anabolic processes, AMPK activation leads to an overall increase in the energy (ATP) output of the mitochondria.[3]

-

Mitochondrial Biogenesis: AMPK activation is known to stimulate the expression of key regulators of mitochondrial biogenesis, such as PGC-1α, leading to the formation of new, healthy mitochondria.[1] This helps to replace damaged organelles and increase the overall respiratory capacity of the cell.

Adenosine Regulation

As an adenosine regulating agent, this compound amplifies the protective effects of endogenous adenosine released during cellular stress.[5] This leads to:

-

Cardioprotection: Endogenous adenosine protects cells from multiple pathways of injury, including inflammation, apoptosis, and necrosis.[1]

-

Regulation of Cellular Energetics: Adenosine acts as a key regulator of cellular energetics by countering net ATP catabolism.[1]

Quantitative Data from Preclinical and Clinical Studies

While detailed quantitative data on direct mitochondrial parameters are limited in publicly available literature, preclinical and early clinical studies have demonstrated the beneficial effects of this compound on cardiac function.

Preclinical Data in a Canine Model of Heart Failure

A study in dogs with advanced chronic heart failure showed that an acute intravenous infusion of this compound significantly improved left ventricular (LV) systolic function.

| Parameter | Baseline | After 6h this compound Infusion | p-value | Reference |

| LV Ejection Fraction (%) | 27 ± 1 | 34 ± 1 | < 0.05 | [3] |

| LV End-Diastolic Pressure | Decreased | Significant | [3] | |

| LV End-Diastolic Volume | Decreased | Significant | [3] | |

| LV End-Systolic Volume | Decreased | Significant | [3] |

Preclinical Data in a Rabbit Model of Ischemia/Reperfusion

In a rabbit model of myocardial ischemia and reperfusion, a low dose of this compound demonstrated significant cardioprotective effects.

| Parameter | Vehicle | Low-Dose this compound | p-value | Reference |

| Infarct Size (% of risk zone) | 0.50 ± 0.4 | 0.33 ± 0.4 | < 0.01 | [6] |

| No-Reflow Zone (% of risk zone) | 0.36 ± 0.4 | 0.25 ± 0.3 | < 0.05 | [6] |

Clinical Trial Status

This compound has completed Phase 1 trials in healthy volunteers and a pilot Phase 2 trial in patients with ischemic heart failure, showing a good safety and tolerability profile and strong clinical results supporting further research.[1][2] As of late 2025, this compound is entering further Phase 2 clinical trials for congestive heart failure.[4]

Experimental Protocols for Assessing Mitochondrial Bioenergetics

The following are generalized protocols for key experiments used to assess mitochondrial bioenergetics. Specific protocols for the evaluation of this compound are not publicly available and would need to be optimized for the specific experimental system.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.

Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Methodology:

-

Cell Seeding: Plate cells of interest (e.g., cardiomyocytes) in a Seahorse XF cell culture microplate and allow them to adhere.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight.

-

Cell Preparation: Wash cells with Seahorse XF assay medium. Add the final volume of assay medium, including the desired concentration of this compound or vehicle control. Incubate for a specified period.

-

Prepare Injection Reagents: Prepare stock solutions of mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

-

Run Assay: Calibrate the sensor cartridge and run the Mito Stress Test protocol. The instrument will sequentially inject the inhibitors and measure OCR.

-

Data Analysis: Analyze the OCR data to determine the key parameters of mitochondrial function.

ATP Production Assay

This assay quantifies the total cellular ATP levels.

Objective: To measure the effect of this compound on cellular ATP production.

Methodology:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with various concentrations of this compound or vehicle for the desired duration.

-

Cell Lysis: Lyse the cells to release intracellular ATP.

-

ATP Detection: Use a luciferase-based ATP detection kit. The luciferin-luciferase reaction utilizes ATP to produce light.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: Quantify the ATP concentration by comparing the luminescence of the samples to a standard curve of known ATP concentrations.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the electrical potential across the inner mitochondrial membrane, an indicator of mitochondrial health.

Objective: To assess the effect of this compound on mitochondrial membrane potential.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips or in a multi-well plate and treat with this compound or vehicle.

-

Staining: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., TMRM, TMRE, or JC-1).

-

Imaging or Flow Cytometry: Visualize the stained cells using fluorescence microscopy or quantify the fluorescence intensity using a plate reader or flow cytometer.

-

Data Analysis: A decrease in fluorescence intensity (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates a depolarization of the mitochondrial membrane potential.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for heart failure by targeting the fundamental problem of mitochondrial dysfunction. Its dual mechanism of activating AMPK and augmenting endogenous adenosine provides a robust approach to restoring myocardial bioenergetics and protecting the heart from further damage. The available preclinical and early clinical data are encouraging, demonstrating improvements in cardiac function and a favorable safety profile.

Future research should focus on elucidating the detailed molecular interactions of this compound with the AMPK complex and further quantifying its direct effects on mitochondrial respiration, ATP production, and membrane potential in various cell and animal models of heart failure. The ongoing Phase 2 clinical trials will be crucial in determining the efficacy of this compound in a larger patient population and its potential to become a novel, life-saving therapy for heart failure.

References

- 1. medical-xprt.com [medical-xprt.com]

- 2. vicardia.com [vicardia.com]

- 3. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]

- 4. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]

- 5. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Cardioprotective Properties of GP531

Executive Summary

GP531 is a novel, second-generation Adenosine Regulating Agent (ARA) and a direct activator of AMP-activated protein kinase (AMPK) currently in Phase II clinical development for the treatment of heart failure.[1] Developed by ViCardia Therapeutics, this compound is engineered to enhance the body's natural cardioprotective mechanisms that are invoked during periods of cellular stress, such as ischemia and hypoxia.[1] It functions by amplifying the localized release of endogenous adenosine and by stimulating mitochondrial biogenesis and energy production through the AMPK pathway.[1][2][3] Preclinical studies have demonstrated significant efficacy in reducing myocardial infarct size, mitigating ischemia-reperfusion injury, and improving cardiac function in models of advanced heart failure, without the adverse hemodynamic effects associated with direct adenosine administration.[4][5][6] This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to the cardioprotective effects of this compound.

Mechanism of Action

This compound exerts its cardioprotective effects through a dual mechanism that converges on the restoration of cellular energy homeostasis in stressed cardiomyocytes.

2.1 Adenosine Regulation: Under conditions of cellular stress like ischemia, the breakdown of adenosine triphosphate (ATP) increases.[1] this compound is pharmacologically silent in healthy, unstressed tissue but acts to amplify the release of endogenous adenosine specifically at the site of injury.[4][5] This localized increase in adenosine, a "retaliatory metabolite," helps protect cells from injury pathways, including inflammation, apoptosis, and necrosis, thereby countering the net ATP catabolism.[1][2]

2.2 AMPK Pathway Activation: this compound is an analogue of Acadesine and a direct activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][2][3] AMPK activation initiates a cascade of events aimed at restoring cellular energy:

-

Enhanced Energy Production: It stimulates glucose and fatty acid uptake and enhances the oxidative phosphorylation system (OXPHOS) in mitochondria, boosting the output of ATP.[1][2][7]

-

Mitochondrial Biogenesis: AMPK activation promotes the biogenesis of new, healthy mitochondria, a process critical for reversing the mitochondrial dysfunction that is a hallmark of heart failure.[2]

This dual action addresses both the immediate energetic crisis during an ischemic event and the long-term mitochondrial health required for sustained cardiac function.

Preclinical Evidence of Cardioprotection

This compound has demonstrated significant cardioprotective activity in multiple preclinical models of myocardial injury and heart failure.

3.1 Ischemia/Reperfusion Injury Model (Rabbit)

A key study investigated the efficacy of this compound in reducing myocardial necrosis and the "no-reflow" phenomenon following acute ischemia-reperfusion (I/R) injury.[4]

Table 1: Efficacy of this compound in a Rabbit I/R Model [4]

| Treatment Group | Dose | Infarct Size (% of Risk Zone) | Reduction vs. Vehicle | No-Reflow Zone (% of Risk Zone) | Reduction vs. Vehicle |

| Vehicle | N/A | 0.50 ± 0.4 | - | 0.36 ± 0.4 | - |

| Low-Dose this compound | 700 µg/kg + 10 µg/kg/min | 0.33 ± 0.4 (p < 0.01) | 34% | 0.25 ± 0.3 (p < 0.05) | 31% |

| High-Dose this compound | 2100 µg/kg + 30 µg/kg/min | 0.39 ± 0.4 (NS) | 22% | 0.30 ± 0.4 (NS) | 16% |

Data are presented as mean ± standard deviation. NS = Not Significant.

Notably, this compound administration did not adversely affect hemodynamics (heart rate, blood pressure).[4] The lower dose proved more effective, suggesting a targeted therapeutic window.[4]

3.2 Advanced Chronic Heart Failure Model (Dog)

Studies in a canine model of chronic heart failure induced by microembolization demonstrated that this compound improves global cardiac function.[5][6]

Table 2: Hemodynamic Effects of this compound in a Canine Heart Failure Model [6]

| Parameter | Baseline | After 6-hr this compound Infusion (10 µg/kg/min) | Change |

| LV Ejection Fraction (%) | 27 ± 1 | 34 ± 1 (p < 0.05) | +26% |

| LV End-Diastolic Pressure | Decreased | Significantly Decreased | Improved |

| LV End-Systolic Volume | Decreased | Significantly Decreased | Improved |

| Heart Rate | No Change | No Significant Change | Stable |

| Mean Aortic Pressure | No Change | No Significant Change | Stable |

| Myocardial O₂ Consumption (MVO₂) | No Change | No Significant Change | No Increase in Workload |

Data are presented as mean ± standard error.

These results indicate that this compound enhances cardiac efficiency and function without increasing myocardial oxygen demand or causing hypotension, a critical advantage over many existing inotropic agents.[5][6]

Experimental Protocols

4.1 Rabbit Ischemia/Reperfusion Protocol [4]

This protocol was designed to assess the effect of this compound on infarct size and microvascular obstruction after a defined ischemic insult.

-

Animal Model: Anesthetized rabbits.

-

Ischemia Induction: A 30-minute occlusion of a coronary artery was performed to induce myocardial ischemia.

-

Drug Administration: this compound or vehicle was administered as a loading dose followed by a constant infusion, starting 12 minutes before the onset of occlusion and continuing throughout the 3-hour reperfusion period.

-

Endpoint Analysis:

-

Area at Risk: Delineated using blue dye.

-

Infarct Size: Measured via tetrazolium staining, which distinguishes viable from necrotic tissue.

-

No-Reflow Zone: Assessed with Thioflavin S staining, which identifies areas of the microvasculature that fail to reperfuse.

-

Regional Myocardial Blood Flow (RMBF): Quantified using radioactive microspheres.

-

4.2 Canine Chronic Heart Failure Protocol [6]

This protocol evaluated the impact of this compound on the function of a chronically failing heart.

-

Animal Model: Dogs with advanced chronic heart failure (Left Ventricular Ejection Fraction <30%), induced by intracoronary microembolizations.

-

Study Design: A randomized crossover design where six dogs received either a 6-hour intravenous infusion of this compound (10 µg/kg/min) or a vehicle (normal saline), with a one-week washout period between treatments.

-

Measurements:

-

Hemodynamics: Monitored continuously. Measurements of heart rate, mean aortic pressure, LV end-diastolic pressure, and volumes were taken at baseline and hourly during the infusion.

-

Myocardial Oxygen Consumption (MVO₂): Measured at baseline and at 4 and 6 hours into the infusion to assess changes in cardiac workload.

-

Pressure-Volume Relationship (PVR): Assessed at baseline and at the 6-hour mark to determine contractility and systolic function.

-

Clinical Development and Future Directions

This compound has successfully completed three Phase I trials in 84 healthy volunteers, demonstrating an excellent safety and tolerability profile.[2][3] A pilot Phase II trial in 18 patients with ischemic heart failure yielded strong clinical results, supporting further development.[2][3]

ViCardia Therapeutics is currently advancing this compound in a Phase II trial for the treatment of congestive heart failure.[1] The unique mechanism, which improves myocardial bioenergetics and function without causing deleterious hemodynamic side effects, positions this compound as a promising therapeutic candidate for acute decompensated heart failure—a condition with a significant unmet medical need.[7] Future research will likely focus on confirming these benefits in larger patient populations and further elucidating the long-term impacts on mitochondrial health and disease progression.

References

- 1. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]

- 2. ViCardia this compound Potent, Long-Lasting, Infusion Therapy [medical-xprt.com]

- 3. vicardia.com [vicardia.com]

- 4. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]

- 6. Acute intravenous infusion of an adenosine regulating agent improves left ventricular function in dogs with advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vicardia.com [vicardia.com]

GP531: A Deep Dive into its Cardioprotective Mechanisms via Modulation of Cellular Stress and ATP Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GP531, a second-generation adenosine regulating agent (ARA), has emerged as a promising therapeutic candidate for conditions characterized by cellular stress and energy depletion, particularly in the context of cardiovascular diseases such as heart failure and ischemia/reperfusion injury. This document provides a comprehensive technical overview of the core mechanisms of this compound, focusing on its impact on cellular stress pathways and the maintenance of adenosine triphosphate (ATP) levels. Detailed experimental protocols from key preclinical studies are provided, alongside a quantitative summary of its efficacy. Furthermore, the underlying signaling cascades are visually represented to facilitate a deeper understanding of its molecular interactions.

Introduction

Cellular homeostasis is critically dependent on a constant supply of ATP to fuel essential biological processes. In pathological states such as myocardial ischemia, a mismatch between ATP supply and demand leads to a cascade of detrimental events, including increased oxidative stress, inflammation, and ultimately, cell death through apoptosis and necrosis.[1][2] Endogenous adenosine plays a crucial role as a "retaliatory metabolite," acting to mitigate cellular injury and preserve energy balance during periods of stress.[3] However, in chronic disease states like heart failure, this natural protective mechanism is often insufficient.[1][2]

This compound is a novel investigational drug designed to amplify the body's natural protective responses to cellular stress.[1][2] It functions as a potent adenosine regulating agent and a direct activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[3][4] This dual mechanism of action positions this compound as a compelling therapeutic strategy to counteract the deleterious effects of ATP depletion and associated cellular stress.

Mechanism of Action: A Two-Pronged Approach

This compound exerts its cardioprotective effects through two primary, interconnected mechanisms: the augmentation of endogenous adenosine and the direct activation of AMPK.

Adenosine Regulation

Under conditions of metabolic stress, such as ischemia and hypoxia, the breakdown of ATP exceeds its synthesis, leading to an accumulation of adenosine monophosphate (AMP).[1] this compound facilitates the localized release of endogenous adenosine in these stressed tissues.[2] Adenosine, in turn, activates cell surface receptors to initiate a variety of protective responses, including vasodilation, anti-inflammatory effects, and a reduction in apoptosis and necrosis.[1][3]

AMPK Activation

This compound directly activates AMPK, a critical energy sensor that is activated by rising AMP:ATP ratios.[4] Once activated, AMPK orchestrates a metabolic switch to conserve ATP by inhibiting anabolic pathways (e.g., protein and fatty acid synthesis) and promoting catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake).[3] Furthermore, AMPK activation has been shown to stimulate mitochondrial biogenesis and autophagy, processes essential for cellular quality control and long-term energy homeostasis.[3]

Signaling Pathways

The cardioprotective effects of this compound are mediated by a complex network of signaling pathways initiated by the augmentation of adenosine and the activation of AMPK.

Preclinical Efficacy Data

The cardioprotective effects of this compound have been demonstrated in several preclinical models of cardiovascular disease. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound in a Canine Model of Chronic Heart Failure

| Parameter | Baseline | 6 hours post-GP531 Infusion (10 μg/kg/min) | p-value | Reference |

| Left Ventricular Ejection Fraction (%) | 27 ± 1 | 34 ± 1 | < 0.05 | [5] |

| LV End-Diastolic Pressure | Decreased | Significantly Decreased | < 0.05 | [5] |

| LV End-Diastolic Volume | Decreased | Significantly Decreased | < 0.05 | [5] |

| LV End-Systolic Volume | Decreased | Significantly Decreased | < 0.05 | [5] |

Table 2: Effects of this compound on Myocardial Infarction and No-Reflow in a Rabbit Model of Ischemia/Reperfusion

| Treatment Group | Infarct Size (% of Risk Zone) | Reduction vs. Vehicle | No-Reflow Zone (% of Risk Zone) | Reduction vs. Vehicle | Reference |

| Vehicle | 0.50 ± 0.4 | - | 0.36 ± 0.4 | - | [6] |

| Low-Dose this compound (700 µg/kg + 10 µg/kg/min) | 0.33 ± 0.4 | 34% | 0.25 ± 0.3 | 31% | [6] |

| High-Dose this compound (2100 µg/kg + 30 µg/kg/min) | Reduced by 22% (p=NS) | 22% | Reduced by 16% (p=NS) | 16% | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the key preclinical studies cited in this document.

Canine Model of Chronic Heart Failure

Objective: To assess the effects of this compound on left ventricular function in a canine model of chronic heart failure.

Methodology:

-

Induction of Heart Failure: Chronic heart failure is induced in healthy dogs by multiple sequential intracoronary microembolizations.[1] This procedure involves the injection of microspheres into the coronary arteries, leading to patchy myocardial fibrosis and subsequent left ventricular dysfunction.[1] Embolizations are repeated every 1-3 weeks until the left ventricular ejection fraction falls below 35%.[1]

-

This compound Administration: Following the development of chronic heart failure, dogs receive a 6-hour intravenous infusion of this compound at a dose of 10 μg/kg/min.[5]

-

Hemodynamic Measurements: Left ventricular function is assessed at baseline and at various time points during the infusion using standard echocardiographic and hemodynamic monitoring techniques.[5]

Rabbit Model of Myocardial Ischemia/Reperfusion Injury

Objective: To determine the effect of this compound on infarct size and the no-reflow phenomenon in a rabbit model of myocardial ischemia/reperfusion.

Methodology:

-

Surgical Preparation: Anesthetized rabbits undergo a thoracotomy to expose the heart. A major coronary artery is then occluded for 30 minutes to induce myocardial ischemia, followed by 3 hours of reperfusion.[6]

-

This compound Administration: this compound is administered as a loading dose followed by a continuous infusion, starting 12 minutes before coronary occlusion and continuing throughout the reperfusion period.[6] Two dose levels are typically evaluated: a low dose (700 µg/kg loading dose and 10 µg/kg/min infusion) and a high dose (2100 µg/kg loading dose and 30 µg/kg/min infusion).[6]

-

Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk is delineated using a blue dye, and the necrotic tissue is identified by staining with triphenyltetrazolium chloride (TTC).[6] TTC is a redox indicator that stains viable myocardium red, leaving infarcted tissue pale.[7]

-

No-Reflow Zone Measurement: The no-reflow zone, an area of the microvasculature that fails to reperfuse despite the removal of the epicardial coronary obstruction, is assessed by the intravenous injection of Thioflavin S, a fluorescent dye that stains the endothelium of perfused vessels.[6][8] Areas lacking fluorescence represent the no-reflow zone.[8]

Conclusion and Future Directions

This compound represents a promising, mechanistically novel approach to the treatment of cardiovascular diseases characterized by cellular stress and ATP depletion. Its ability to both enhance the endogenous protective mechanisms involving adenosine and directly activate the master energy regulator AMPK provides a powerful, multi-faceted strategy to mitigate myocardial injury. The preclinical data summarized herein demonstrate its potential to improve cardiac function in heart failure and reduce tissue damage following ischemia/reperfusion. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human populations. Phase II clinical trials are currently underway to further evaluate its safety and efficacy.[4][9]

References

- 1. A canine model of chronic heart failure produced by multiple sequential coronary microembolizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histochemical assessment of early myocardial infarction using 2,3,5-triphenyltetrazolium chloride in blood-perfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2.4. Determination of Myocardial Infarct Size [bio-protocol.org]

- 4. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]

- 5. GP-531 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 8. The “no-reflow” phenomenon: basic science and clinical correlates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vicardia.com [vicardia.com]

Preclinical Profile of GP531: A Novel Adenosine Regulating Agent for Heart Failure

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the preclinical research findings for GP531, a second-generation adenosine regulating agent (ARA), in the context of heart failure. The data presented herein summarizes key efficacy and safety parameters from animal studies and elucidates the proposed mechanism of action.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative outcomes from preclinical studies of this compound in validated animal models of heart failure and myocardial injury.

Table 1: Hemodynamic and Ventricular Function Effects of this compound in a Canine Model of Advanced Chronic Heart Failure [1][2]

| Parameter | Treatment Group | Dosage | Duration | Baseline Value | Post-Treatment Value | Significance |

| Left Ventricular Ejection Fraction (LVEF) | This compound | 10 µg/kg/min (IV) | 6 hours | 27 ± 1% | 34 ± 1% | p < 0.05 |

| Left Ventricular End-Diastolic Pressure | This compound | 3 to 300 µg/kg/min (IV) | Acute Infusion | - | Significantly Decreased | - |

| Left Ventricular End-Diastolic Volume | This compound | 3 to 300 µg/kg/min (IV) | Acute Infusion | - | Significantly Decreased | - |

| Left Ventricular End-Systolic Volume | This compound | 3 to 300 µg/kg/min (IV) | Acute Infusion | - | Significantly Decreased | - |

| Heart Rate | This compound | 10 µg/kg/min (IV) | 6 hours | - | No Significant Change | - |

| Mean Aortic Pressure | This compound | 10 µg/kg/min (IV) | 6 hours | - | No Significant Change | - |

| Myocardial Oxygen Consumption (MVO2) | This compound | 10 µg/kg/min (IV) | 6 hours | - | No Significant Increase | - |

Table 2: Cardioprotective Effects of this compound in a Rabbit Model of Ischemia/Reperfusion Injury [3]

| Parameter | Treatment Group | Dosage (Loading + Infusion) | Outcome vs. Vehicle | Percentage Change | Significance |

| Infarct Size (% of Risk Zone) | This compound (Low Dose) | 700 µg/kg + 10 µg/kg/min | 0.33 ± 0.4 vs. 0.50 ± 0.4 | 34% Reduction | p < 0.01 |

| Anatomic No-Reflow Zone (% of Risk Zone) | This compound (Low Dose) | 700 µg/kg + 10 µg/kg/min | 0.25 ± 0.3 vs. 0.36 ± 0.4 | 31% Reduction | p < 0.05 |

| Infarct Size (% of Risk Zone) | This compound (High Dose) | 2100 µg/kg + 30 µg/kg/min | Reduced | 22% Reduction | Not Significant |

| Anatomic No-Reflow Zone (% of Risk Zone) | This compound (High Dose) | 2100 µg/kg + 30 µg/kg/min | Reduced | 16% Reduction | Not Significant |

Experimental Protocols

Canine Model of Chronic Heart Failure

-

Objective: To evaluate the effects of this compound on left ventricular systolic and diastolic function in a large animal model of advanced chronic heart failure.[2]

-

Animal Model: The heart failure model was induced in dogs through intracoronary microembolizations to achieve a left ventricular ejection fraction (LVEF) of less than 30%.[2]

-

Drug Administration: this compound was administered as a constant intravenous infusion at a dose of 10 µg/kg/min for a duration of 6 hours. A placebo group received a vehicle (normal saline) infusion.[2]

-

Measurements:

-

Hemodynamic parameters were measured at baseline and then hourly for the 6-hour duration of the infusion.[2]

-

Myocardial oxygen consumption (MVO2) was assessed at baseline and at 4 and 6 hours post-infusion initiation.[2]

-

Left ventricular pressure-volume relationships were determined at baseline and at the 6-hour time point.[2]

-

Rabbit Model of Ischemia/Reperfusion

-

Objective: To determine if this compound reduces myocardial necrosis and the anatomic no-reflow defect following a period of ischemia and reperfusion.[3]

-

Animal Model: Anesthetized rabbits underwent a 30-minute coronary artery occlusion, followed by 3 hours of reperfusion.[3]

-

Drug Administration: this compound was administered intravenously starting 12 minutes prior to the coronary occlusion and continued throughout the 3-hour reperfusion period. Two dosing regimens were tested: a low dose (700 µg/kg loading dose + 10 µg/kg/min infusion) and a high dose (2100 µg/kg loading dose + 30 µg/kg/min infusion), and compared against a vehicle control.[3]

-

Measurements:

Signaling Pathways and Mechanism of Action

This compound is a second-generation adenosine regulating agent (ARA) that enhances the body's natural cardioprotective mechanisms during periods of cellular stress, such as ischemia and hypoxia.[1][4] Its mechanism is dual-pronged, involving both the indirect augmentation of endogenous adenosine and the direct activation of AMP-activated protein kinase (AMPK).[5]

Cellular stress in the myocardium leads to the breakdown of adenosine triphosphate (ATP), a key energy molecule.[4][6] this compound acts by increasing the localized release of endogenous adenosine in these stressed tissues.[1] This is significant because while endogenous adenosine levels are elevated in heart failure patients, they are often insufficient to be cardioprotective.[1][4] Importantly, this compound's effects are not mediated by its conversion to adenosine or by direct interaction with adenosine receptors.[1]

Furthermore, this compound directly activates AMPK, a critical regulator of cellular energy homeostasis.[4][5] AMPK activation stimulates the uptake of glucose and fatty acids, which in turn enhances the energy output (ATP) of mitochondria and improves the mechanical function of the heart.[5][7] This action helps to reverse the mitochondrial dysfunction that is a hallmark of heart failure development.[5][7] The combined effect of augmented adenosine signaling and improved cellular energetics protects cardiac cells from multiple injury pathways, including inflammation, apoptosis, and necrosis.[1][4]

Caption: Mechanism of action for this compound in heart failure.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preclinical evaluation of this compound in the canine heart failure model.

Caption: Workflow for the canine heart failure model study.

References

- 1. PeriCor Therapeutics Reports Positive Preclinical Results of this compound at the European Heart Failure Congress in Nice - BioSpace [biospace.com]

- 2. Acute intravenous infusion of an adenosine regulating agent improves left ventricular function in dogs with advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioprotection with adenosine-regulating agent, this compound: effects on no-reflow, infarct size, and blood flow following ischemia/ reperfusion in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GP-531 by ViCardia Therapeutics for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]

- 5. medical-xprt.com [medical-xprt.com]

- 6. US20100087500A1 - Methods and Compositions for Treatment of Acute Heart Failure - Google Patents [patents.google.com]

- 7. vicardia.com [vicardia.com]

GP531: A Technical Overview of an Adenosine Regulating Agent for Cardioprotection

For Researchers, Scientists, and Drug Development Professionals

Introduction

GP531 is a second-generation adenosine regulating agent (ARA) under clinical investigation for the treatment of congestive heart failure.[1] Developed by ViCardia Therapeutics, this compound is a potent, long-lasting, infusion therapy designed to address mitochondrial dysfunction, a key factor in the progression of chronic and acute heart failure.[1][2] This document provides a technical overview of the available preclinical and early-stage clinical data for this compound, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action: Augmenting the Body's Natural Cardioprotective Response